Ethyl 4-(acetylamino)-3-bromobenzoate
Description
Ethyl 4-(acetylamino)-3-bromobenzoate is a benzoate ester derivative featuring a bromine atom at the para-position (C-3) and an acetylamino (-NHCOCH₃) group at the meta-position (C-4) on the aromatic ring. This compound is structurally significant due to its combination of electron-withdrawing (bromo) and hydrogen-bonding (acetylamino) substituents, which influence its physicochemical properties and reactivity. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeted ligands or prodrugs .
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-bromobenzoate |
InChI |
InChI=1S/C11H12BrNO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
JYQLZTHNGPTGBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs include:
Key Observations:
- This increases solubility in polar solvents relative to ethyl 4-bromo-3-methylbenzoate .
- Steric Effects: The bulky acetylamino group may hinder electrophilic substitution at C-4, unlike smaller substituents like methyl or cyano.
- Halogen Influence : Bromine (C-3) offers moderate leaving-group ability, making the compound more reactive in nucleophilic aromatic substitution than ethyl 4-ethoxy-3-iodobenzoate, where iodine’s larger size reduces reactivity despite being a better leaving group .
Physicochemical Properties
Limited data from the provided evidence precludes direct numerical comparisons (e.g., melting points, logP). However, inferences can be made:
- Solubility: The acetylamino group improves aqueous solubility compared to ethyl 4-bromo-3-methylbenzoate (hydrophobic methyl group) .
- Stability: The acetylated amine in the target compound is more stable toward oxidation than the primary amine in ethyl 4-(aminomethyl)-3-bromobenzoate .
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